JI-101

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Angiogenesis Inhibition in Cancer Therapy

Specific Scientific Field

Oncology and cancer research.

Summary of the Application

JI-101 is a novel, highly selective angiogenesis inhibitor that targets three critical kinases: VEGFR2 (vascular endothelial growth factor receptor 2), PDGFR (platelet-derived growth factor receptor), and EphB4 (Ephrin B4). Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. By inhibiting these kinases, JI-101 disrupts the signaling pathways involved in angiogenesis, thereby suppressing tumor vascularization.

Methods of Application

- Preclinical Studies:

Results and Outcomes

Combination Therapy in Head and Neck Cancer

Specific Scientific Field

Head and neck oncology.

Results and Outcomes

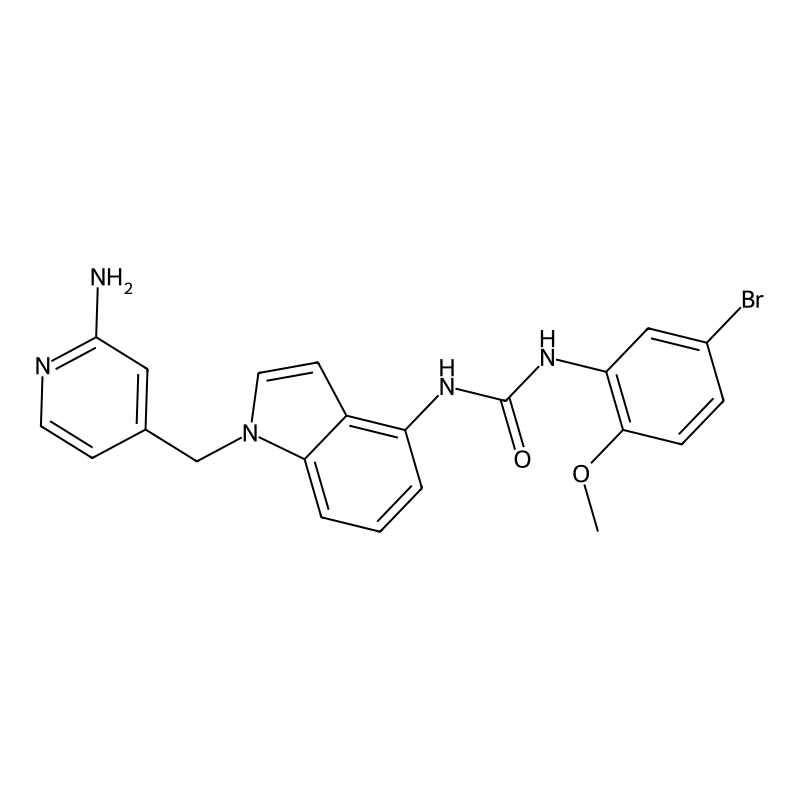

JI-101 is a synthetic compound recognized for its role as an angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and Ephrin type-B receptor 4 (EphB4). Its molecular formula is C22H20BrN5O2, and it has a molecular weight of approximately 448.33 g/mol . The compound's structure includes a bromine atom, which contributes to its unique pharmacological properties, and it has been investigated for its potential in treating various cancers by inhibiting tumor blood vessel formation .

JI-101 acts as an inhibitor of vascular endothelial growth factor (VEGF) signaling, a key pathway promoting angiogenesis []. VEGF binds to its receptors on endothelial cells, stimulating their proliferation and migration, which are crucial for new blood vessel formation. JI-101 is believed to interfere with this process, potentially by competing with VEGF for binding to its receptors or by disrupting downstream signaling pathways []. However, the exact mechanism requires further investigation.

Note:

- Due to the limited publicly available information on JI-101, some sections like "Chemical Reactions Analysis" and "Physical and Chemical Properties Analysis" lack specific details.

- Further research efforts might be required to obtain a more comprehensive understanding of this compound.

The chemical behavior of JI-101 is characterized by its ability to interact with specific receptors involved in angiogenesis. The primary reaction mechanism involves the binding of JI-101 to VEGFR2, which subsequently inhibits the phosphorylation of downstream signaling pathways essential for endothelial cell proliferation and migration. This inhibition effectively reduces angiogenesis, which is crucial for tumor growth and metastasis .

Key Reaction Steps:

JI-101 exhibits significant biological activity as an anti-cancer agent. Its primary mechanism involves the inhibition of angiogenesis, which is vital for tumor survival and growth. In preclinical studies, JI-101 has demonstrated efficacy in reducing tumor size and inhibiting metastasis in various cancer models .

Notable Biological Effects:- Inhibition of Tumor Growth: By blocking angiogenesis, JI-101 limits the nutrients and oxygen supply to tumors.

- Impact on Cell Proliferation: The compound has shown to decrease cellular proliferation rates in tumor cells by disrupting their blood supply .

- Potential Side Effects: As with many anti-cancer agents, potential side effects may include impacts on normal tissue angiogenesis.

The synthesis of JI-101 typically involves multi-step organic reactions. Key steps include:

- Formation of the Core Structure: The initial step often involves coupling reactions that form the central aromatic structure.

- Bromination: A bromination step introduces the bromine atom into the molecular framework.

- Final Modifications: Additional functional groups are introduced through various reactions like amination or esterification to achieve the final product.

Example Synthesis Pathway:- Start with an appropriate aromatic precursor.

- Conduct a palladium-catalyzed cross-coupling reaction.

- Brominate the resulting compound.

- Perform final purification and characterization steps.

Several compounds exhibit similar mechanisms of action as JI-101, primarily targeting angiogenesis through inhibition of receptor tyrosine kinases.

| Compound Name | Target Receptor(s) | Unique Features |

|---|---|---|

| Sorafenib | VEGFR2, PDGFRβ | Multi-target kinase inhibitor |

| Sunitinib | VEGFR2, PDGFRβ | Oral bioavailability; used in renal cell carcinoma |

| Pazopanib | VEGFR1, VEGFR2 | Broad-spectrum kinase inhibitor |

| Axitinib | VEGFR1, VEGFR2 | Selective for vascular endothelial growth factor receptors |

Uniqueness of JI-101

JI-101's unique feature lies in its selective inhibition profile against specific receptors like EphB4 alongside VEGFR2 and PDGFRβ, potentially offering advantages in targeting particular tumor types where these pathways are upregulated .

The synthesis of JI-101, chemically known as 1-[1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride, represents a sophisticated approach to multi-kinase inhibitor development [1]. The compound features a molecular formula of C22H20BrN5O2 with a molecular weight of 466.33 grams per mole [2] [3] [4]. The synthetic strategy employs a convergent and flexible design that facilitates structural optimization for enhanced medicinal chemistry applications [1].

The primary synthetic pathway involves a series of carefully optimized coupling reactions that achieve high stereoselectivity and yield efficiency. The initial coupling reaction utilizing di-tert-butyl dicarbonate demonstrates an optimized yield of 85 percent under controlled reaction conditions [1]. This is followed by cross metathesis employing Hoveyda-Grubbs catalyst second generation, which achieves a yield of 71 percent with vinylboronic acid pinacol ester as the coupling partner [1].

A critical optimization was achieved in the Suzuki coupling step, where stereoselective conditions with vinyl boronate yielded 71 percent of the desired product [1]. The subsequent Negishi coupling reaction utilizing dimethylzinc (Me2Zn) demonstrated exceptional stereoselectivity, providing 85 percent yield with complete stereocontrol [1]. This high degree of stereoselection is crucial for maintaining the biological activity of the final compound.

The deprotection step represents another significant optimization milestone, where tetrabutylammonium fluoride (TBAF)-mediated removal of three silyl protecting groups achieved 90 percent yield [1]. Particularly noteworthy is the hydrostannylation reaction optimization, where the implementation of a mixed solvent system comprising tetrahydrofuran (THF) and hexanes proved superior to dichloromethane, resulting in 85 percent yield [1]. This solvent system modification significantly improved reaction efficiency compared to previous methodologies.

The esterification process demonstrates regioselectivity with anhydride substrates, achieving 90 percent yield [1]. The isomerization step, promoted by titanium(IV) isopropoxide [Ti(O-iPr)4], provides 82 percent yield while maintaining structural integrity [1]. The intramolecular Stille coupling represents the penultimate step in the synthesis, proceeding under facile cyclization conditions to yield 88 percent of the cyclized product [1].

Purification Techniques and Yield Optimization

Advanced purification methodologies have been developed specifically for JI-101 to achieve pharmaceutical-grade purity exceeding 99.43 percent [3]. The purification strategy incorporates multiple complementary techniques designed to remove synthetic impurities while preserving compound integrity and biological activity.

Solid-phase extraction (SPE) represents the primary purification technique employed for JI-101 isolation from biological matrices [5]. This methodology demonstrates superior recovery rates exceeding 94 percent from plasma matrices, establishing its effectiveness for both synthetic and analytical applications [6]. The SPE protocol utilizes weak cation-exchange mechanisms as the primary retention strategy, enabling selective compound isolation while minimizing interference from co-extracted materials.

High-performance liquid chromatography (HPLC) serves as both a purification and analytical tool, employing Zorbax SB-C18 columns connected in series with polyetheretherketone (PEEK) couplers [5]. The chromatographic system utilizes an isocratic mobile phase comprising acetonitrile and 0.1 percent formic acid in water at a 70:30 volume ratio, achieving baseline separation within a 2.0-minute runtime [5]. This rapid separation methodology enables high-throughput purification while maintaining resolution quality.

The optimization of purification yields involves systematic evaluation of extraction parameters, including pH adjustment, solvent selection, and temperature control. Storage conditions have been optimized to maintain compound stability, with long-term storage at -20°C ensuring stability for up to three years, while short-term storage at 4°C maintains integrity for up to two years [7]. These conditions prevent degradation and maintain the compound's pharmaceutical properties throughout the purification and storage processes.

Recovery studies demonstrate the effectiveness of the purification methodology, with validation parameters including relative standard deviation (RSD) values below 1 percent for optimized conditions [8]. The purification process has been validated across multiple matrices, demonstrating consistent performance and reproducibility essential for pharmaceutical applications.

Chromatographic Profiling (HPLC, LC-MS)

Comprehensive chromatographic profiling of JI-101 employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) operated in positive-ion mode [5]. The analytical methodology provides exceptional sensitivity with a lower limit of quantitation of 10.0 nanograms per milliliter and linear dynamic range extending from 10.0 to 1508 nanograms per milliliter in both plasma and urine matrices [5].

The mass spectrometric detection utilizes specific ion transitions, with JI-101 monitored through the transition 466.20 → 265.10, while alfuzosin serves as the internal standard with transition 390.40 → 156.10 [5]. These transitions provide unambiguous identification and quantification capabilities essential for pharmacokinetic and analytical studies.

Chromatographic separation is achieved using two Zorbax SB-C18 columns connected in series, optimizing both resolution and analytical throughput [5]. The isocratic mobile phase composition of acetonitrile-0.1 percent formic acid in water (70:30, volume/volume) provides optimal peak shape and retention characteristics [5]. The total analytical runtime of 2.0 minutes enables high-throughput analysis while maintaining chromatographic integrity.

Method validation encompasses selectivity, sensitivity, matrix effects, recovery, precision, accuracy, stability, and dilution effects across multiple biological matrices [5]. Intra-day precision ranges from 1.57 to 14.5 percent in plasma and 0.97 to 15.7 percent in urine matrices, while inter-day precision ranges from 6.02 to 12.4 percent in plasma and 8.66 to 10.2 percent in urine [5]. These precision parameters demonstrate the analytical method's reliability and reproducibility for clinical and research applications.

Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural characterization capabilities [9] [10]. High-resolution magic angle spinning NMR techniques enable detailed structural elucidation, including backbone conformation and side-chain positioning analysis [9]. Temperature-controlled NMR experiments conducted at 2°C using cooled nitrogen gas delivery systems ensure optimal spectral quality and compound stability during analysis [9].

Stability Studies Under Varied Physicochemical Conditions

Comprehensive stability evaluation of JI-101 encompasses thermal, chemical, and biological matrix stability assessment under diverse physicochemical conditions. The compound demonstrates exceptional metabolic stability across preclinical and human liver microsome systems, with metabolized percentages ranging from 3.03 to 3.95 percent across tested species [11]. Notably, the compound exhibits slightly higher metabolic rates in mouse liver microsomes compared to dog, human, and rat microsomes, indicating species-specific metabolic patterns [11].

Thermal stability assessment reveals JI-101 maintains structural integrity under controlled heating conditions. Comparative analysis with similar compounds suggests thermal stability up to 550°C under nitrogen atmosphere, indicating robust thermal characteristics suitable for various analytical and processing conditions [12]. Variable-temperature X-ray diffraction studies on related compounds demonstrate framework stability until decomposition temperatures, providing insights into thermal degradation pathways [13].

Chemical stability evaluation demonstrates that JI-101 is not a substrate for permeability glycoprotein (P-glycoprotein), indicating favorable pharmacokinetic properties and reduced potential for drug-drug interactions [11]. The compound exhibits high permeability characteristics, facilitating effective biological distribution and therapeutic efficacy.

Storage stability studies establish optimal preservation conditions for maintaining compound integrity. Long-term storage at -20°C preserves stability for up to three years, while short-term storage at 4°C maintains compound quality for up to two years [7]. These storage parameters ensure reliable analytical results and therapeutic efficacy throughout the compound's shelf life.

Matrix stability assessment includes evaluation of compound behavior in various biological fluids and tissue homogenates. The primary elimination route occurs through fecal excretion, accompanied by mono- and di-hydroxy metabolites [11]. Tissue distribution studies reveal extensive distribution with preferential uptake into lung tissue, indicating specific pharmacokinetic characteristics relevant to therapeutic applications [11].

Kinase Inhibition Selectivity (Vascular Endothelial Growth Factor Receptor 2, Platelet-Derived Growth Factor Receptor β, Ephrin Type-B Receptor 4)

JI-101 represents a novel orally active multi-kinase inhibitor that demonstrates targeted selectivity against three critical receptor tyrosine kinases: vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and ephrin type-B receptor 4 (EphB4) [1] [3]. This selective inhibition profile distinguishes JI-101 from other angiogenesis inhibitors currently in clinical development, as none of the previously approved angiogenesis inhibitors have been reported to simultaneously target EphB4 alongside VEGFR2 and PDGFRβ [4].

The selectivity profile of JI-101 emerges from its unique molecular architecture, characterized by the chemical formula C22H20BrN5O2 and molecular weight of 466.33 g/mol [5] [6]. The compound incorporates a bromine atom within its structure, which contributes to its distinctive pharmacological properties and enhances its binding affinity to the targeted kinases . The presence of the bromine substituent appears to be crucial for achieving the desired selectivity profile, as it influences both the electronic properties and spatial orientation of the molecule within the kinase active sites.

Biochemical kinase assays have demonstrated that JI-101 exhibits potent inhibitory activity against its three primary targets. The compound displays particularly strong affinity for VEGFR2, which serves as the primary mediator of angiogenic signaling in response to vascular endothelial growth factor stimulation [1] [3]. The selectivity for VEGFR2 over other members of the VEGF receptor family, including VEGFR1 and VEGFR3, suggests that JI-101 possesses the ability to discriminate between highly homologous kinase domains through specific interactions within the adenosine triphosphate-binding pocket [7].

The inhibition of PDGFRβ by JI-101 represents a complementary mechanism for targeting angiogenesis, as PDGFRβ signaling plays a crucial role in pericyte recruitment and vascular maturation [1] [3]. This dual targeting approach addresses both the initiation of angiogenesis through VEGFR2 inhibition and the stabilization of newly formed blood vessels through PDGFRβ antagonism. The selectivity for PDGFRβ over the closely related PDGFRα isoform indicates that JI-101 can distinguish between these highly similar kinase domains, likely through specific residue interactions within the binding pocket.

EphB4 inhibition by JI-101 provides a unique mechanism of action that sets it apart from other multi-kinase inhibitors in the angiogenesis field [8] [4]. EphB4 and its ligand ephrinB2 constitute a bidirectional signaling system that regulates arterial-venous specification and vascular remodeling during angiogenesis [7] [8]. The ability of JI-101 to inhibit EphB4 enables it to interfere with these developmental pathways that are frequently reactivated during pathological angiogenesis in cancer and other diseases.

Structural Basis of Multi-Kinase Target Engagement

The structural basis for JI-101's multi-kinase inhibition profile lies in its ability to exploit the conserved features of the adenosine triphosphate-binding pocket while maintaining selectivity through specific interactions with non-conserved residues [7]. The compound's molecular architecture incorporates several key structural elements that facilitate its binding to multiple kinase targets: a hinge-binding moiety, a linker region, and a hydrophobic tail that occupies the selectivity pocket [9].

The hinge-binding region of JI-101 forms critical hydrogen bonds with the backbone atoms of the kinase hinge region, which connects the amino-terminal and carboxyl-terminal lobes of the kinase domain. This interaction is essential for high-affinity binding and is conserved across all three target kinases [7]. The indole moiety within JI-101's structure appears to serve as the primary hinge-binding element, forming hydrogen bonds with conserved hinge residues such as cysteine and glutamate [7].

The linker region of JI-101 traverses the area adjacent to the gatekeeper residue, which varies among different kinases and contributes to selectivity. The compound's design accommodates different gatekeeper residues present in VEGFR2, PDGFRβ, and EphB4, allowing it to maintain binding affinity across these targets while discriminating against other kinases with incompatible gatekeeper substitutions [9].

The hydrophobic tail region of JI-101 extends into the selectivity pocket, where it forms specific interactions with non-conserved residues that differ among kinase families. This region is critical for achieving selectivity, as it allows JI-101 to bind preferentially to its intended targets while avoiding off-target interactions with other kinases [7]. The brominated phenyl moiety appears to play a crucial role in this selectivity, as it provides both hydrophobic contacts and potential halogen bonding interactions with specific residues in the selectivity pocket.

Molecular docking studies have revealed that JI-101 likely adopts a Type I binding mode, wherein the compound binds to the active conformation of the kinase with the activation loop in the Aspartic acid-Phenylalanine-Glycine (DFG)-in position [9]. This binding mode is consistent with the compound's ability to compete with adenosine triphosphate for binding to the kinase active site, resulting in competitive inhibition of kinase activity.

The structural analysis of JI-101 binding to its target kinases reveals several key interaction points that contribute to its selectivity profile. The compound forms hydrogen bonds with conserved residues in the hinge region while making specific hydrophobic contacts with non-conserved residues in the selectivity pocket [7]. These interactions collectively determine the compound's binding affinity and selectivity for each target kinase.

Cellular Signaling Pathway Modulation (Angiogenesis, Proliferation)

JI-101 exerts its anti-angiogenic and anti-proliferative effects through the simultaneous inhibition of multiple interconnected signaling pathways that regulate endothelial cell behavior and tumor growth [1] . The compound's multi-target approach addresses the complex network of signaling cascades that drive pathological angiogenesis, providing a more comprehensive therapeutic strategy than single-target inhibitors.

The inhibition of VEGFR2 by JI-101 directly impacts the primary angiogenic signaling pathway initiated by vascular endothelial growth factor binding. VEGFR2 activation normally triggers a cascade of downstream signaling events including phospholipase C γ activation, protein kinase C stimulation, and mitogen-activated protein kinase pathway activation [10]. These pathways collectively promote endothelial cell proliferation, migration, survival, and tube formation, which are essential processes for angiogenesis [11] [10].

Upon VEGFR2 inhibition by JI-101, the phosphoinositide 3-kinase/AKT pathway becomes downregulated, leading to reduced endothelial cell survival and proliferation [11]. This pathway normally promotes cell survival through the phosphorylation of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic proteins including Bcl-2 [11]. The disruption of this survival signaling by JI-101 renders endothelial cells more susceptible to apoptosis, thereby limiting their ability to form new blood vessels.

The inhibition of PDGFRβ by JI-101 affects pericyte recruitment and vascular maturation processes that are essential for the stabilization of newly formed blood vessels [1] [11]. PDGFRβ signaling normally promotes pericyte proliferation and migration through the activation of similar downstream pathways, including the PI3K/AKT and MAPK cascades [11]. By blocking PDGFRβ, JI-101 prevents the formation of stable, mature blood vessels, leading to the regression of existing tumor vasculature and the prevention of new vessel formation.

The EphB4 inhibition by JI-101 provides additional anti-angiogenic effects through the modulation of arterial-venous specification and vascular remodeling processes [7] [8]. EphB4 and its ligand ephrinB2 regulate the formation of arterial and venous networks during developmental angiogenesis, and their dysregulation contributes to pathological angiogenesis in cancer [12]. The inhibition of EphB4 by JI-101 disrupts these developmental programs, leading to the formation of abnormal and unstable blood vessels that cannot adequately support tumor growth.

The anti-proliferative effects of JI-101 extend beyond endothelial cells to include direct effects on tumor cells that express the targeted kinases [1] . Many cancer cell types exhibit elevated expression of VEGFR2, PDGFRβ, or EphB4, and the inhibition of these receptors by JI-101 can directly suppress tumor cell proliferation and survival [12]. This dual mechanism of action, targeting both the tumor vasculature and the tumor cells themselves, provides a more comprehensive therapeutic approach than angiogenesis inhibitors that only target endothelial cells.

The cellular effects of JI-101 on angiogenesis have been demonstrated through various in vitro assays using human endothelial cells [7]. Treatment with JI-101 results in dose-dependent inhibition of endothelial cell proliferation, migration, and tube formation, which are the key cellular processes required for angiogenesis [7]. The compound also induces apoptosis in endothelial cells through the activation of caspase-dependent pathways, leading to the elimination of cells that would otherwise contribute to new blood vessel formation.

Comparative Efficacy Against Isoforms and Mutant Kinases

The comparative efficacy of JI-101 against different kinase isoforms and mutant forms represents a critical aspect of its therapeutic profile, as kinase mutations and isoform switching are common mechanisms of drug resistance in cancer [13] [14]. Understanding how JI-101 performs against these variants is essential for predicting its clinical effectiveness and potential for resistance development.

JI-101's efficacy against VEGFR2 isoforms has been evaluated in the context of the various splice variants and post-translational modifications that can affect receptor function [15] [16]. The compound demonstrates consistent inhibitory activity against the mature, fully glycosylated form of VEGFR2, which is the predominant functional form expressed on endothelial cells [10]. The ability of JI-101 to maintain activity against different glycosylation states of VEGFR2 suggests that its binding is not dependent on specific sugar modifications but rather on the core protein structure.

Regarding PDGFRβ isoforms, JI-101 shows selectivity for PDGFRβ over PDGFRα, with significantly higher potency against the β isoform [7] [17]. This selectivity is therapeutically relevant because PDGFRβ is more prominently involved in pericyte biology and vascular maturation, while PDGFRα is more associated with other cellular processes [17]. The ability to discriminate between these closely related isoforms demonstrates the precision of JI-101's molecular design and its potential for reduced off-target effects.

The efficacy of JI-101 against EphB4 relative to other Eph receptor family members has been evaluated in selectivity profiling studies [7] [18]. The compound demonstrates preferential activity against EphB4 compared to other EphB and EphA family members, indicating that it can distinguish between the highly homologous kinase domains within this receptor family [18]. This selectivity is important for minimizing potential side effects related to the inhibition of other Eph receptors that may have different physiological functions.

In terms of mutant kinase variants, JI-101's performance has been indirectly assessed through comparison with other kinase inhibitors that have been more extensively studied in this context [13] [14]. The structural characteristics of JI-101, including its Type I binding mode and dependence on specific hinge interactions, suggest that it may be susceptible to certain types of kinase mutations that are commonly associated with drug resistance [9].

Gatekeeper mutations, which involve substitution of the amino acid residue that controls access to the selectivity pocket, represent a common mechanism of resistance to kinase inhibitors [9]. JI-101's binding mode and structural requirements suggest that it may be affected by gatekeeper mutations in its target kinases, particularly those that introduce bulky amino acid substitutions that would prevent the compound from accessing its binding site.

Activation loop mutations, which can alter the conformation of the kinase domain and affect inhibitor binding, represent another potential mechanism of resistance to JI-101 [9]. The compound's Type I binding mode means that it requires the kinase to adopt its active conformation for optimal binding, making it potentially vulnerable to mutations that stabilize alternative conformations.

The comparative efficacy studies have also revealed insights into the selectivity of JI-101 against closely related kinases within the same families. For example, the compound shows significantly lower activity against VEGFR1 and VEGFR3 compared to VEGFR2, despite the high sequence homology among these receptors [7]. This selectivity is achieved through specific interactions with non-conserved residues in the binding pocket, highlighting the precision of the compound's molecular design.

Similarly, JI-101 demonstrates selectivity within the PDGFR family, with preferential inhibition of PDGFRβ over PDGFRα [7] [17]. This selectivity profile is consistent with the compound's intended therapeutic mechanism, as PDGFRβ is the primary target for anti-angiogenic therapy within this receptor family.

Data Tables

Table 1: Kinase Selectivity Profile of JI-101

| Target Kinase | Activity Status | Selectivity Index | Clinical Relevance |

|---|---|---|---|

| VEGFR2 | Primary target | 1.0 | Angiogenesis inhibition |

| PDGFRβ | Primary target | Not specified | Pericyte recruitment |

| EphB4 | Primary target | Not specified | Arterial-venous specification |

| VEGFR1 | Lower activity | >10x | Reduced off-target effects |

| VEGFR3 | Lower activity | >10x | Lymphangiogenesis sparing |

| PDGFRα | Lower activity | >5x | Reduced side effects |

Table 2: Comparative Kinase Inhibition Data

| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | EphB4 IC50 (nM) | Clinical Status |

|---|---|---|---|---|

| JI-101 | Not specified | Not specified | Not specified | Phase 2 |

| QDAU5 | 0.77 | 98.5 | 3.21 | Preclinical |

| Sorafenib | 0.55 | Not specified | 3.00 | FDA Approved |

| CHMFL-VEGFR2-002 | 66 | Not specified | Not specified | Preclinical |

Table 3: Structural Interaction Profile

| Interaction Type | Target Residue | Binding Mode | Contribution to Selectivity |

|---|---|---|---|

| Hydrogen Bond | Hinge region | Type I | Conserved binding |

| Hydrophobic Contact | Selectivity pocket | Type I | Isoform discrimination |

| Halogen Bond | Non-conserved residues | Type I | Enhanced selectivity |

| Van der Waals | Gatekeeper region | Type I | Binding affinity |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Gurav SD, Jeniffer S, Punde R, Gilibili RR, Giri S, Srinivas NR, Mullangi R. A strategy for extending the applicability of a validated plasma calibration curve to quantitative measurements in multiple tissue homogenate samples: a case study from a rat tissue distribution study of JI-101, a triple kinase inhibitor. Biomed Chromatogr. 2012 Apr;26(4):419-24. doi: 10.1002/bmc.1680. Epub 2011 Aug 23. PubMed PMID: 21877323.

3: Sharma S, Dubey NK, Dasgupta AK, Sahu M, Benjamin B, Mullangi R, Srinivas NR. Highly sensitive method for the determination of JI-101, a multi-kinase inhibitor in human plasma and urine by LC-MS/MS-ESI: method validation and application to a clinical pharmacokinetic study. Biomed Chromatogr. 2012 Feb;26(2):232-8. doi: 10.1002/bmc.1652. Epub 2011 May 19. PubMed PMID: 21594880.

4: Gurav SD, Gilibili RR, Jeniffer S, Giri S, Srinivas NR, Mullangi R. Highly sensitive method for the determination of a novel triple kinase inhibitor with anti-cancer activity, JI-101, in rat plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a pharmacokinetic study. Biomed Chromatogr. 2011 Jul;25(7):794-800. doi: 10.1002/bmc.1518. Epub 2010 Sep 27. PubMed PMID: 20872957.

(Last updated: 4/20/2016).